2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a unique spirocyclic structure This compound incorporates an oxazole ring, a benzenesulfonyl group, and a spiro-fused azaspiroheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclodehydration of β-hydroxy amides to form oxazolines, followed by oxidation to oxazoles . The synthesis may involve reagents such as Burgess’ reagent, Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) for cyclization, and manganese dioxide for oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Reduction: The benzenesulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more complex heterocyclic compounds, while reduction of the benzenesulfonyl group can yield sulfonamides .
Scientific Research Applications
2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use in the study of biological processes involving oxazole-containing compounds.
Industry: Use in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzenesulfonyl group can engage in sulfonamide formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with a similar structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other oxazole-containing compounds .
Properties
IUPAC Name |
2-methyl-4-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-23-21(13-27-16)18-7-9-20(10-8-18)28(25,26)24-14-22(15-24)11-19(12-22)17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKORHJSCMCLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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